molecular formula C10H13ClO B13776240 1-(1-Chloropropyl)-4-methoxybenzene CAS No. 88932-43-8

1-(1-Chloropropyl)-4-methoxybenzene

Cat. No.: B13776240
CAS No.: 88932-43-8
M. Wt: 184.66 g/mol
InChI Key: VAJVHEJTGDHFJX-UHFFFAOYSA-N
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Description

1-(1-Chloropropyl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a 1-chloropropyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Chloropropyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 4-methoxybenzene with 1-chloropropane in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel complexes can be employed to enhance the reaction rate and selectivity. The use of high-pressure reactors may also be considered to increase the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Chloropropyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of 1-(1-hydroxypropyl)-4-methoxybenzene or 1-(1-cyanopropyl)-4-methoxybenzene.

    Oxidation: Formation of 1-(1-chloropropyl)-4-methoxybenzoic acid.

    Reduction: Formation of 1-(1-chloropropyl)-4-methoxycyclohexane.

Scientific Research Applications

1-(1-Chloropropyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Chloropropyl)-4-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The presence of the 1-chloropropyl and methoxy groups influences its binding affinity and specificity, affecting the overall biological response.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Chloropropyl)benzene: Lacks the methoxy group, resulting in different chemical and biological properties.

    4-Methoxybenzyl chloride: Contains a benzyl chloride group instead of the 1-chloropropyl group.

    1-(1-Bromopropyl)-4-methoxybenzene: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

1-(1-Chloropropyl)-4-methoxybenzene is unique due to the combination of the 1-chloropropyl and methoxy groups, which confer distinct reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for versatile chemical transformations and interactions with biological targets.

Properties

CAS No.

88932-43-8

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

1-(1-chloropropyl)-4-methoxybenzene

InChI

InChI=1S/C10H13ClO/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10H,3H2,1-2H3

InChI Key

VAJVHEJTGDHFJX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)Cl

Origin of Product

United States

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